molecular formula C7H11NS2 B2372354 5-Tert-butyl-1,3-thiazole-2-thiol CAS No. 58417-82-6

5-Tert-butyl-1,3-thiazole-2-thiol

Cat. No.: B2372354
CAS No.: 58417-82-6
M. Wt: 173.29
InChI Key: AQSMZEXHHYEHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-1,3-thiazole-2-thiol is a chemical compound with the CAS Number: 58417-82-6 . It has a molecular weight of 173.3 and its IUPAC name is 5-tert-butyl-1,3-thiazol-2-yl hydrosulfide .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiazole ring substituted with a tert-butyl group and a thiol group . The InChI code for this compound is 1S/C7H11NS2/c1-7(2,3)5-4-8-6(9)10-5/h4H,1-3H3,(H,8,9) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been used in the synthesis of various pharmacologically active compounds .

Scientific Research Applications

Carbophilic Additions in Organic Synthesis

  • Carbophilic Additions with Organocuprates : Jenny et al. (1986) explored carbophilic additions of organocuprates with 1,3-thiazole-5(4H)-thiones, which react via carbophilic addition onto the CS bond to produce 4,5-dihydro-1,3-thiazole-5-thiols. This reaction is significant for organic synthesis (Jenny, Wipf, & Heimgartner, 1986).

Photochemical Applications

  • Excited-State Intramolecular Proton Transfer : Zhang et al. (2016) investigated thiazolo[5,4-d]thiazole derivatives undergoing a reversible excited-state intramolecular proton transfer. This process is useful in tuning emissions from blue to yellow in white-light luminescence applications (Zhang et al., 2016).

Antitumor Activity

  • Synthesis and Antitumor Activity : Ye Jiao et al. (2015) synthesized a compound involving 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, which displayed good antitumor activity against the Hela cell line (Ye Jiao et al., 2015).

Insecticidal Activity

  • Synthesis of Insecticidal Compounds : Wang et al. (2011) designed and synthesized N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazole, which showed good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens (Wang et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition in Acid Media : Chaitra et al. (2018) examined the use of molecules containing tert-butyl benzyl group as corrosion inhibitors of mild steel in acid media. The study highlighted the effectiveness of these compounds in reducing corrosion (Chaitra, Mohana, & Tandon, 2018).

Synthesis of Guanosine and Deoxyguanosine Phosphoramidites

  • Synthesis for Crosslinking in Nucleic Acids : Hou et al. (2009) described the synthesis of protected phosphoramidites of deoxyriboguanosine and guanosine derivatives for site-specific crosslinking in DNA or RNA (Hou, Wang, Gaffney, & Jones, 2009).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Ghoneim & Mohamed (2013) explored the antimicrobial activity of 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles derivatives from tert-butyl carbazate, indicating the potential in antimicrobial applications (Ghoneim & Mohamed, 2013).

Novel Thiadiazolotriazinones and Mosquito-Larvicidal Properties

  • Mosquito-Larvicidal and Antibacterial Properties : Castelino et al. (2014) synthesized novel thiadiazolotriazin-4-ones with notable mosquito-larvicidal and antibacterial properties, contributing to pest control and public health (Castelino et al., 2014).

Future Directions

The future directions for research on 5-Tert-butyl-1,3-thiazole-2-thiol and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the broad range of activities exhibited by thiadiazole derivatives , these compounds may have potential applications in medicinal chemistry and drug discovery.

Properties

IUPAC Name

5-tert-butyl-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS2/c1-7(2,3)5-4-8-6(9)10-5/h4H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSMZEXHHYEHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.